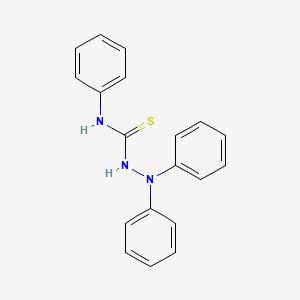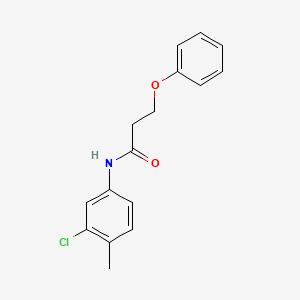![molecular formula C19H21BrN2O3S B5813467 1-(4-bromobenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B5813467.png)
1-(4-bromobenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromobenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine, also known as BBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBP is a piperazine derivative that has been shown to have various biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Mécanisme D'action
The mechanism of action of 1-(4-bromobenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with specific targets in cells. For example, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound has also been shown to inhibit the activity of proteasomes, which are responsible for degrading proteins in cells.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cells. This compound has also been shown to induce apoptosis in cancer cells by activating caspases. Additionally, this compound has been shown to inhibit the replication of viruses such as HIV and HCV by blocking viral entry and replication.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-bromobenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine in lab experiments is that it has been extensively studied for its biological activities. This means that researchers have a good understanding of its mechanism of action and potential therapeutic applications. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for lab experiments.
One limitation of using this compound in lab experiments is that its biological activities may not translate to in vivo models. Additionally, the toxicity of this compound has not been fully evaluated, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 1-(4-bromobenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine. One direction is to further investigate its anti-inflammatory properties and potential therapeutic applications for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential as an anticancer agent in various cancer types. Additionally, further research is needed to evaluate the toxicity of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 1-(4-bromobenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine involves the reaction of 1-(4-bromobenzoyl)piperazine with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
1-(4-bromobenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anticancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have antiviral properties by inhibiting the replication of viruses such as HIV and HCV.
Propriétés
IUPAC Name |
(4-bromophenyl)-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3S/c1-14-3-8-18(15(2)13-14)26(24,25)22-11-9-21(10-12-22)19(23)16-4-6-17(20)7-5-16/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBPDASXZKZHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-bromobenzyl)(propyl)amino]ethanol](/img/structure/B5813392.png)
![3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5813400.png)

![2-[(2-phenylacetyl)amino]phenyl acetate](/img/structure/B5813419.png)
![3,4-dimethoxy-N'-{[(4-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5813433.png)

![N'-[(2,4-dimethylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5813440.png)

![2-(1H-benzimidazol-2-ylthio)-N'-[1-(4-methoxyphenyl)ethylidene]propanohydrazide](/img/structure/B5813451.png)
![(3,4-difluorophenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5813459.png)
![2-[3-(2,4-dichlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5813471.png)

![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B5813487.png)